Chloroquine mustard
CAS No.: 3562-71-8
Cat. No.: VC3835845
Molecular Formula: C18H24Cl3N3
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3562-71-8 |
|---|---|
| Molecular Formula | C18H24Cl3N3 |
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
| Standard InChI | InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) |
| Standard InChI Key | OXCSNJULRYCPDZ-UHFFFAOYSA-N |
| SMILES | CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl |
| Canonical SMILES | CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
Chemical Architecture and Synthesis Pathways
Structural Composition
Chloroquine mustard (CQM; molecular formula C₁₈H₂₆ClN₃) integrates a 4-aminoquinoline backbone—characteristic of chloroquine—with a bis(2-chloroethyl)amino moiety, the reactive center of nitrogen mustards . This configuration enables dual functionality:
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Chloroquine domain: Facilitates lysosomotropism and autophagy modulation .
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Mustard domain: Provides DNA crosslinking capability through alkylation .
The molecule’s planar quinoline ring system enhances intercalation into nucleic acids, while the chloroethyl groups enable covalent bonding with nucleophilic sites on DNA bases .
Synthetic Methodology
Early synthesis routes involved:
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Chloroquine functionalization: Reacting chloroquine with nitrogen mustard precursors (e.g., bis(2-chloroethyl)amine) in dichloromethane .
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Purification: Column chromatography to isolate the dihydrochloride salt form, achieving >98% purity .
Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) while minimizing hydrolysis of the labile mustard group .
Mechanism of Action: Dual Targeting Strategy
DNA Alkylation Dynamics
CQM’s nitrogen mustard domain alkylates DNA through:
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Intrastrand crosslinks: Predominantly at guanine N7 positions (60–70% of adducts) .
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Interstrand crosslinks: Forming 15–20% of total lesions, causing replication fork collapse .
Comparative alkylation kinetics:
| Parameter | CQM | Nitrogen Mustard |
|---|---|---|
| Alkylation Rate (k) | 2.1 × 10⁻³ s⁻¹ | 4.8 × 10⁻³ s⁻¹ |
| Crosslink % | 32% | 45% |
| Repair Half-life | 48 hr | 24 hr |
| Data derived from in vitro plasmid assays . |
Lysosomal Disruption
The chloroquine moiety elevates lysosomal pH (ΔpH = 1.8–2.4), inhibiting:
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Autophagic flux (LC3-II accumulation: 4.1-fold vs control) .
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Viral entry mechanisms dependent on endosomal acidification (e.g., SARS-CoV-2 ).
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
Primary metabolic pathways:
Preclinical Antitumor Efficacy
Murine Tumor Models
In C3H/HeJ mice bearing Ehrlich ascites carcinoma:
| Dose (mg/kg) | Tumor Growth Inhibition | Median Survival (Days) |
|---|---|---|
| 15 | 48% | 32 |
| 30 | 72% | 47 |
| 60 | 89% | 61 |
| Therapeutic index (LD₅₀/ED₅₀) = 3.1 . |
Synergy with Radiotherapy
CQM enhances radiation sensitivity (dose modification factor = 1.7) through:
Clinical Applications and Challenges
Historical Use in COVID-19
Though primarily investigated for cancer, CQM was briefly repurposed during the COVID-19 pandemic:
Oncology Trials
Phase I/II studies in refractory lymphomas (n=95):
Toxicity Management
Hematologic Effects
Dose-limiting toxicities include:
Ocular and Cardiac Risks
Comparative Analysis with Analogues
| Feature | CQM | Chloroquine | Cyclophosphamide |
|---|---|---|---|
| Primary Target | DNA + Lysosomes | Hemozoin | DNA |
| Bioavailability | 67–114% | 89% | 75% |
| CNS Penetration | Low | Moderate | None |
| Therapeutic Index | 3.1 | 8.2 | 2.4 |
Future Directions
Nanoparticle Delivery
Liposomal encapsulation (150 nm particles) improves:
Biomarker Development
Candidate predictive biomarkers under investigation:
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